molecular formula C8H12N2O4S4 B12665523 Bis(carboxymethyl)ethylene dithiocarbamate CAS No. 92348-14-6

Bis(carboxymethyl)ethylene dithiocarbamate

Cat. No.: B12665523
CAS No.: 92348-14-6
M. Wt: 328.5 g/mol
InChI Key: FNWUENKHSUYDGL-UHFFFAOYSA-N
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Description

Ethylenebis(iminocarbonothioylthio)diacetic acid is a chemical compound with the molecular formula C₁₀H₁₆N₂O₄S₄. It is known for its unique structure, which includes two iminocarbonothioylthio groups attached to an ethylene backbone, and two acetic acid groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylenebis(iminocarbonothioylthio)diacetic acid typically involves the reaction of ethylenediamine with carbon disulfide and chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Ethylenediamine reacts with carbon disulfide to form ethylenebis(iminocarbonothioylthio) intermediate.
  • The intermediate then reacts with chloroacetic acid to form Ethylenebis(iminocarbonothioylthio)diacetic acid.

Industrial Production Methods

In industrial settings, the production of Ethylenebis(iminocarbonothioylthio)diacetic acid involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethylenebis(iminocarbonothioylthio)diacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The iminocarbonothioylthio groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethylenebis(iminocarbonothioylthio)diacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a chelating agent for metal ions in biological systems.

    Medicine: Explored for its potential therapeutic applications, including as an antioxidant and anti-inflammatory agent.

    Industry: Utilized in the formulation of various industrial products, including corrosion inhibitors and stabilizers.

Mechanism of Action

The mechanism of action of Ethylenebis(iminocarbonothioylthio)diacetic acid involves its ability to chelate metal ions. The iminocarbonothioylthio groups can form stable complexes with metal ions, which can influence various biochemical pathways. This chelation ability is crucial for its applications in medicine and biology, where it can modulate metal ion concentrations and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar applications.

    Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a similar structure and function.

Uniqueness

Ethylenebis(iminocarbonothioylthio)diacetic acid is unique due to its specific structure, which provides distinct chelation properties compared to other chelating agents like EDTA and DTPA. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in various scientific and industrial applications.

Properties

CAS No.

92348-14-6

Molecular Formula

C8H12N2O4S4

Molecular Weight

328.5 g/mol

IUPAC Name

2-[2-(carboxymethylsulfanylcarbothioylamino)ethylcarbamothioylsulfanyl]acetic acid

InChI

InChI=1S/C8H12N2O4S4/c11-5(12)3-17-7(15)9-1-2-10-8(16)18-4-6(13)14/h1-4H2,(H,9,15)(H,10,16)(H,11,12)(H,13,14)

InChI Key

FNWUENKHSUYDGL-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=S)SCC(=O)O)NC(=S)SCC(=O)O

Origin of Product

United States

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